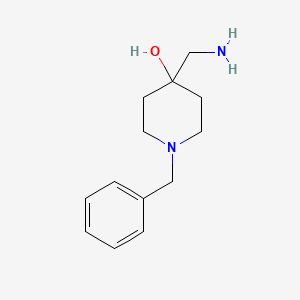
Chlorure de (3-chloro-5-(trifluorométhyl)pyridin-2-yl)méthanamine
Vue d'ensemble
Description
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride, commonly known as CTP-HCl, is an important chemical compound in the pharmaceutical and research industries. It is a white crystalline solid, soluble in water and alcohol, and has a melting point of 168°C. CTP-HCl is used as a reagent in various chemical reactions, and has a wide range of applications in the fields of drug discovery, medicinal chemistry, and chemical synthesis.
Applications De Recherche Scientifique
Synthèse des produits agrochimiques
Trifluorométhylpyridines (TFMP) : les dérivés, y compris notre composé d'intérêt, jouent un rôle important dans la synthèse des produits agrochimiques. Ils sont principalement utilisés pour protéger les cultures des ravageurs. L'introduction du fluazifop-butyl, un dérivé du TFMP, a marqué le début de l'utilisation de ces composés sur le marché agrochimique. Depuis lors, plus de 20 nouveaux produits agrochimiques contenant du TFMP ont été développés .
Industrie pharmaceutique
Dans le secteur pharmaceutique, les dérivés du TFMP sont utilisés en raison de leurs propriétés physicochimiques uniques qui contribuent à l'activité biologique. Actuellement, cinq produits pharmaceutiques contenant la fraction TFMP ont été approuvés pour le marché, et plusieurs autres sont en cours d'essais cliniques .
Médecine vétérinaire
Comme pour les produits pharmaceutiques humains, les dérivés du TFMP sont également appliqués en médecine vétérinaire. Deux produits vétérinaires contenant du TFMP ont reçu l'autorisation de mise sur le marché. Les propriétés du composé contribuent à l'efficacité des traitements pour divers problèmes de santé animale .
Intermédiaires de synthèse organique
Le composé est un intermédiaire précieux en synthèse organique. Il est largement utilisé dans la synthèse de médicaments, la synthèse de pesticides et la chimie des matériaux. Sa capacité à participer aux réactions d'alkylation et de chloration en fait un réactif polyvalent .
Chimie des matériaux
En chimie des matériaux, les dérivés du TFMP sont explorés pour leur potentiel dans le développement de nouveaux matériaux aux propriétés uniques, telles qu'une durabilité accrue ou une conductivité spécialisée .
Développement de matériaux fonctionnels
Les progrès dans les matériaux fonctionnels ont été facilités par l'incorporation d'atomes de fluor dans les composés organiques. Les dérivés du TFMP devraient contribuer de manière significative à ce domaine, étant donné leurs caractéristiques uniques qui influencent à la fois les activités biologiques et les propriétés physiques .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to inhibit certain enzymes, thereby affecting metabolic pathways. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride on cellular processes are profound. This compound influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, it can modulate the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .
Molecular Mechanism
At the molecular level, (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to inhibition or activation. For example, its interaction with cytochrome P450 enzymes results in the inhibition of these enzymes, affecting the metabolism of various substrates. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained inhibition of enzyme activity and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and cellular processes without causing significant toxicity. At high doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions. Threshold effects have been observed, where a certain dosage level results in a marked change in the compound’s impact on biological systems .
Metabolic Pathways
(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in the metabolism of drugs and other xenobiotics. The compound’s influence on these pathways can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments. These interactions are crucial for the compound’s bioavailability and efficacy .
Subcellular Localization
The subcellular localization of (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine hydrochloride is essential for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall impact on cellular processes .
Propriétés
IUPAC Name |
[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF3N2.ClH/c8-5-1-4(7(9,10)11)3-13-6(5)2-12;/h1,3H,2,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEGHTBYTFRSDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CN)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50938642 | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175277-74-4, 326476-49-7 | |
| Record name | 1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50938642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methanamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxylate](/img/structure/B1279388.png)







![2-[(4-Sulfamoylphenyl)formamido]acetic acid](/img/structure/B1279413.png)



![Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1279422.png)